molecular formula C28H29N3O2 B5027852 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B5027852
M. Wt: 439.5 g/mol
InChI Key: JFBDIJNKUFHCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as Flibanserin. It is a non-hormonal medication that is used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin has been approved by the US Food and Drug Administration (FDA) in 2015.

Mechanism of Action

Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of sexual desire. Flibanserin also decreases the levels of serotonin, which is a neurotransmitter that is involved in the regulation of mood and anxiety. By balancing these neurotransmitters, Flibanserin can increase sexual desire and improve sexual function in women with 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and improve sexual function in women with 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione. It has also been shown to decrease symptoms of depression and anxiety in women with 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione. Flibanserin has a half-life of about 11 hours and is metabolized by the liver. It is excreted in the urine and feces.

Advantages and Limitations for Lab Experiments

Flibanserin has several advantages for lab experiments. It is a well-studied compound that has been extensively tested for its safety and efficacy. Flibanserin is also relatively easy to synthesize, which makes it accessible for researchers. However, there are also some limitations to using Flibanserin in lab experiments. It is a non-hormonal medication that is specific to the treatment of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione in premenopausal women. This limits its use in other areas of research.

Future Directions

There are several future directions for the research of Flibanserin. One potential area of research is the use of Flibanserin in the treatment of other sexual dysfunctions, such as erectile dysfunction in men. Another potential area of research is the use of Flibanserin in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is a need for more research on the long-term effects of Flibanserin use, as well as its potential interactions with other medications.

Synthesis Methods

The synthesis of Flibanserin involves a multi-step process that starts with the reaction between 3-methylbenzoyl chloride and piperazine. This is followed by the reaction between the resulting compound and diphenylmethanol to form the intermediate product. The final step involves the reaction between the intermediate product and 2,5-dioxopyrrolidin-1-yl-4-methylbenzenesulfonate to form Flibanserin.

Scientific Research Applications

Flibanserin has been extensively studied for its potential use in the treatment of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione in premenopausal women. It has been shown to increase sexual desire and improve sexual function in women with 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione. Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of sexual desire.

properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-21-9-8-14-24(19-21)31-26(32)20-25(28(31)33)29-15-17-30(18-16-29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-14,19,25,27H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBDIJNKUFHCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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